molecular formula C18H14FNO5 B14889816 2-(4-fluorophenyl)-2-oxoethyl (2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

2-(4-fluorophenyl)-2-oxoethyl (2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Cat. No.: B14889816
M. Wt: 343.3 g/mol
InChI Key: QHLFRZCKBKHUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-2-oxoethyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazine ring fused with a benzene ring, and a fluorophenyl group attached to an oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-amino-2,3-dihydro-1,4-benzoxazine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Chlorophenyl)-2-oxoethyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-2-oxoethyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H14FNO5

Molecular Weight

343.3 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetate

InChI

InChI=1S/C18H14FNO5/c19-13-7-5-12(6-8-13)15(21)11-24-17(22)9-20-10-18(23)25-16-4-2-1-3-14(16)20/h1-8H,9-11H2

InChI Key

QHLFRZCKBKHUCS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=CC=CC=C2N1CC(=O)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.